molecular formula C23H13NO5S B2685781 Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate CAS No. 670258-91-0

Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate

Cat. No.: B2685781
CAS No.: 670258-91-0
M. Wt: 415.42
InChI Key: CZARVBQDPMXUAZ-UHFFFAOYSA-N
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Description

“Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate” is a chemical compound with the molecular formula C23H13NO5S . It has an average mass of 415.418 Da and a monoisotopic mass of 415.051453 Da . This compound is related to dibenzofuran, which is used as a precursor to the drug furobufen .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, novel hole blocking materials (HBMs) based on dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers have been rationally designed and synthesized for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes (PhOLEDs) .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with multiple aromatic rings and functional groups. The dibenzofuran moiety is a key structural feature .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the search results, dibenzofuran itself is known to undergo electrophilic reactions, such as halogenation and Friedel-Crafts reactions .

Scientific Research Applications

Synthesis and Material Properties

  • The synthesis of ladder-type pi-conjugated heteroacenes, including structures related to "Dibenzo[b,d]furan-2-yl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate," has been explored for their potential in organic electronics. These heteroacenes have shown to possess lower HOMO energy levels and larger band gaps than their hydrocarbon acene counterparts, indicating promising applications in photovoltaics and semiconductors due to their desirable photophysical and electrochemical properties (Kawaguchi, Nakano, & Nozaki, 2007).

Applications in Organic Electronics

  • Research into the use of dibenzo[b,d]furan derivatives for organic thin film transistors (OTFTs) and organic light-emitting diodes (OLEDs) has shown significant potential. One study synthesized a multifunctional anthracene derivative with dibenzo[b,d]furan units for OTFT devices, highlighting its excellent thermal stability, carrier transport ability, and fluorescence properties (Zhao et al., 2017).
  • Another study focused on indole-linked triazine-dibenzothiophene/dibenzofuran based host materials for phosphorescent OLEDs. The research emphasized the promising phosphorescent host materials for green and red PhOLED devices due to their low on-set potentials and high efficiency, marking an important step toward the development of high-performance OLEDs (Wang et al., 2020).

Antimicrobial and Antioxidant Activities

  • The antimycobacterial activity of novel dibenzo[b,d]furan-1,2,3-triazole conjugates has been investigated, demonstrating potent inhibition against Mycobacterium tuberculosis. This research highlights the potential of dibenzo[b,d]furan derivatives as a basis for developing new antitubercular agents with low cytotoxicity, providing a promising avenue for therapeutic application (Yempala et al., 2014).

Properties

IUPAC Name

dibenzofuran-2-yl 2-oxo-1H-benzo[cd]indole-6-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13NO5S/c25-23-16-6-3-5-15-21(11-9-18(24-23)22(15)16)30(26,27)29-13-8-10-20-17(12-13)14-4-1-2-7-19(14)28-20/h1-12H,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZARVBQDPMXUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)OS(=O)(=O)C4=C5C=CC=C6C5=C(C=C4)NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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